2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Description

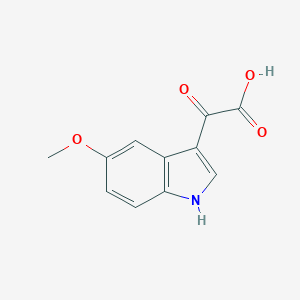

Structure

2D Structure

3D Structure

Properties

CAS No. |

14827-68-0 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) |

InChI Key |

LLZACTPLAJXJNU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid using oxalyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route discussed herein involves the Friedel-Crafts acylation of 5-methoxyindole using oxalyl chloride, followed by esterification and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing with the commercially available starting material, 5-methoxyindole. The core of this synthesis is a Friedel-Crafts acylation at the electron-rich C3 position of the indole ring. Methoxy-activated indoles exhibit enhanced reactivity, making this substitution a highly effective method.[1]

The overall reaction proceeds in three main stages:

-

Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.

-

Esterification: The acyl chloride intermediate is not typically isolated but is reacted in situ with an alcohol, such as ethanol, in the presence of a base to yield the stable ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[1][2]

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and purification methods.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Starting Material | 5-Methoxyindole | C₉H₉NO | 147.17 | - | 52-55 |

| Intermediate | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C₁₃H₁₃NO₄ | 247.25 | 75-85 | Not reported (often an oil) |

| Final Product | This compound | C₁₁H₉NO₄ | 219.19 | 80-90 (hydrolysis step) | 248 (decomposes)[3] |

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride (Acylation)

This procedure outlines the Friedel-Crafts acylation of 5-methoxyindole.

Materials:

-

5-Methoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Dry ice/acetone bath

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution to -10 °C to 0 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The resulting slurry containing the crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Esterification)

This protocol describes the in situ esterification of the acyl chloride intermediate.

Materials:

-

Crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride slurry from Step 1

-

Anhydrous ethanol

-

Triethylamine (Et₃N) or other suitable base

-

Ice bath

Procedure:

-

To the slurry of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (assumed 62.20 mmol from the starting material) in the reaction flask from the previous step, add anhydrous ethanol (144 mL).[2]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (10.40 mL, 74.63 mmol) to the suspension.[2]

-

Stir the resulting yellow suspension at room temperature for 1 hour.[2]

-

The precipitate is then filtered, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[2]

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Hydrolysis)

This section details the final hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

-

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

-

Methanol or ethanol

-

Hydrochloric acid (HCl) (e.g., 1 M) for acidification

-

Ice bath

Procedure:

-

Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1 equivalent) in a mixture of methanol or ethanol and a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

The precipitated product, this compound, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the pure product.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure.

Caption: Step-by-step experimental workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, an indole derivative of interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Detailed experimental protocols and data are presented to support further research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-methoxyindole-3-glyoxylic acid, is a substituted indole derivative. The core structure features an indole ring system with a methoxy group at the 5-position and a glyoxylic acid moiety at the 3-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid | N/A |

| Synonyms | 5-methoxyindole-3-glyoxylic acid | N/A |

| CAS Number | 14827-68-0 | |

| Molecular Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | |

| Melting Point | 248 °C (predicted) | |

| Boiling Point | 444.3 ± 38.0 °C (predicted) | |

| Density | 1.441 ± 0.06 g/cm³ (predicted) | |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 5-methoxyindole. The general scheme is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Step 1: Acylation of 5-Methoxyindole

The synthesis commences with the Friedel-Crafts acylation of 5-methoxyindole at the electron-rich C3 position using oxalyl chloride. This reaction forms a reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, which is typically used in the subsequent step without isolation.

Step 2: Esterification and Hydrolysis

The intermediate acyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base to yield the corresponding ester. For example, the reaction with ethanol produces ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. The final step is the hydrolysis of the ester, commonly achieved under basic conditions followed by acidification, to afford the desired carboxylic acid.

Detailed Experimental Protocol for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

A detailed protocol for the synthesis of the ethyl ester intermediate has been reported. To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (10.40 mL, 74.63 mmol) was added at 0 °C. The resulting yellow suspension was stirred at room temperature for 1 hour. The precipitate was filtered off, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring would exhibit characteristic splitting patterns. The methoxy group would be a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons of the glyoxylic acid moiety at the downfield end of the spectrum. The carbons of the indole ring will have characteristic chemical shifts, with the carbon attached to the electron-donating methoxy group (C5) being significantly shielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the indole, C=O stretching vibrations for the ketone and carboxylic acid, and C-O stretching for the methoxy group and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (219.19 g/mol ). The fragmentation pattern would likely involve the loss of CO₂, H₂O, and cleavage of the side chain, providing further structural confirmation. For the ethyl ester intermediate, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a molecular ion peak [M+H]⁺ at m/z 248.13 has been reported.

Table 2: Summary of Expected and Reported Spectral Data

| Technique | Intermediate: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | Final Product: this compound (Expected) |

| ¹H NMR | Data not available | Signals for indole NH, aromatic protons, methoxy protons, and carboxylic acid proton. |

| ¹³C NMR | Data not available | Downfield signals for two carbonyl carbons, characteristic indole ring signals. |

| IR | Data not available | Broad O-H stretch, N-H stretch, two C=O stretches, C-O stretches. |

| MS | [M+H]⁺ = 248.13 | Expected molecular ion peak corresponding to a molecular weight of 219.19. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole-3-glyoxylamide scaffold, a closely related structure, is recognized as a "privileged" structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and neuroprotective agents. The methoxy group at the 5-position of the indole ring is a common feature in many biologically active indole derivatives, as it can modulate the electronic properties and metabolic stability of the molecule.

Potential Areas of Investigation

Given the structural features of this compound, potential areas for future biological investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an anticancer agent.

Caption: Logical relationship for future research on the title compound.

Conclusion

This compound is a readily synthesizable indole derivative. While its basic chemical identity is established, a comprehensive experimental characterization of its physicochemical and spectral properties is not yet publicly available. The lack of biological activity data presents an opportunity for future research, particularly given the established importance of the indole-3-glyoxylamide scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon in their exploration of this and related compounds.

Unraveling the Molecular Mechanisms of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, also known as 5-Methoxyindole-3-glyoxylic acid, is an indole derivative with potential therapeutic applications. While direct and extensive studies on the precise mechanism of action of this specific compound are limited, a comprehensive analysis of structurally related compounds, particularly indole-3-glyoxylamides and 5-methoxyindole derivatives, provides compelling insights into its potential biological activities. This technical guide consolidates the available evidence to propose three primary mechanisms of action: inhibition of tubulin polymerization, modulation of cyclooxygenase (COX) enzymes, and interference with the PI3K/Akt/mTOR signaling pathway. This document presents a detailed exploration of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Potential Mechanism 1: Inhibition of Tubulin Polymerization

A significant body of research has identified indole-3-glyoxylamides as potent inhibitors of tubulin polymerization.[1][2] This class of compounds disrupts microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of several established anticancer therapies. It is plausible that this compound shares this activity due to its core indole-3-glyoxylamide structure.

Quantitative Data: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity LC50 (nM) | Reference |

| Indole-3-glyoxylamide derivative 32 | Tubulin Polymerization | 8.3 | FaDu | 31 | [1] |

| Indole-3-glyoxylamide derivative 33 | Tubulin Polymerization | 6.6 | FaDu | 55 | [1] |

| 2-Phenylindole derivative 33 | Tubulin Assembly | <5 | MCF-7 | - | [3] |

| 2-Phenylindole derivative 44 | Tubulin Assembly | <5 | HeLa | - | [3] |

| Indole-chalcone derivative 55 | Tubulin Polymerization | 2.68 | Various | 0.3 - 9 | [4] |

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibition of tubulin polymerization involves a cell-free assay using purified tubulin.

-

Tubulin Preparation: Porcine brain tubulin is purified through cycles of polymerization and depolymerization.

-

Assay Buffer: The tubulin is resuspended in a glutamate-based buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA).

-

Initiation of Polymerization: GTP is added to the tubulin solution to initiate polymerization.

-

Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the tubulin solution.

-

Monitoring Polymerization: The change in optical density (absorbance) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate of polymerization is calculated from the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Caption: Proposed mechanism of tubulin polymerization inhibition.

Caption: General workflow for a tubulin polymerization assay.

Potential Mechanism 2: Cyclooxygenase (COX) Inhibition

Several 5-methoxyindole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[5][6] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The 5-methoxyindole scaffold present in this compound suggests its potential as a COX inhibitor.

Quantitative Data: COX Inhibition by Indole Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiazole derivative 3b | COX-2 | 0.09 | 61.66 | [7] |

| 1,3-Dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 | - | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.42 | - | [8] |

| 1,3-Dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 | - | [8] |

| 2-(Trimethoxyphenyl)-thiazole A3 | COX-2 | <30 | 9.24 | [9] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory activity against COX-2 can be determined using a commercially available screening kit or by setting up a custom assay.

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Assay Buffer: The assay is typically performed in a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor.

-

Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 10 minutes).

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

-

Detection of Prostaglandin: The production of prostaglandin (e.g., PGE₂) is measured. This can be done using an enzyme immunoassay (EIA) or by monitoring the oxygen consumption during the reaction.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of COX-2 inhibition against the concentration of the test compound.

Visualizations

Caption: Proposed mechanism of cyclooxygenase-2 (COX-2) inhibition.

Caption: General workflow for an in vitro COX-2 inhibition assay.

Potential Mechanism 3: PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Several indole compounds have been shown to inhibit this pathway at different nodes, leading to anticancer effects.[11][12] Given the established role of this pathway in cancer and the anticancer potential of indole derivatives, it is a plausible target for this compound.

Quantitative Data: PI3K/Akt/mTOR Pathway Inhibition by Indole and Indazole Derivatives

| Compound | Target Pathway | IC50 (µM) | Cell Line | Effect | Reference |

| 3-amino-1H-indazole derivative W24 | Broad-spectrum antiproliferative | 0.43 - 3.88 | HT-29, MCF-7, A-549, HepG2, HGC-27 | G2/M arrest, apoptosis | [13] |

| Indole compound 1 | PI3K/Akt/mTOR | - | HCT-116, HT-29 | Apoptosis induction | [10] |

| 3,3'-Diindolylmethane (DIM) | PI3K/Akt/mTOR/NF-κB | - | Prostate cancer cells | Inhibition of PI3K and Akt activation | [10] |

| Evodiamine (Indole alkaloid) | PI3K/Akt, MAPK/ERK | - | Pancreatic cancer cells | Inhibition of Akt and ERK phosphorylation | [14] |

Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is a standard technique to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the effect of the compound on the phosphorylation of the target proteins.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biological Versatility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of 2-(5-methoxy-3-indolyl)-2-oxoacetic acid have emerged as a promising class with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.

Synthesis of the Core Scaffold

The synthetic route to this compound and its derivatives typically begins with 5-methoxyindole. A common and effective method for introducing the 2-oxoacetic acid moiety at the C3 position is the Friedel-Crafts acylation using oxalyl chloride. This reaction proceeds through a highly reactive acyl chloride intermediate, which can then be reacted with various nucleophiles to generate a library of derivatives, including esters and amides. Subsequent hydrolysis of an ester derivative can yield the parent carboxylic acid.[1][2]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting various enzymes, pathogenic microbes, and cancer cell lines. The following sections and tables summarize the key findings and quantitative data from various studies.

Enzyme Inhibition

These derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | IC50 / Ki | Reference |

| Indole-3-glyoxylamides | COX-2 | 0.12 µM (for compound 11q) | [3] |

| Indole-3-glyoxylamides | 5-LOX | 7.73 µM (for compound 11q) | [3] |

| Indole-2-carboxamides | EGFRWT | 68 - 85 nM | [4] |

| Indole-2-carboxamides | EGFRT790M | Not Specified | [4] |

| Indolyl-oxoacetamides | Cannabinoid Receptor 2 (CB2) | 6.2 nM (for fluorinated derivative 8) | [5] |

| Indolylalkylamines | MAO-A / MAO-B | Not Specified in abstract | [6] |

| 3-substitue 2-methyl indole analogs | AChE | 0.55 - 2.67 µM | [7] |

| 3-substitue 2-methyl indole analogs | GST | Not Specified in abstract | [7] |

Antimicrobial Activity

Several studies have highlighted the potential of these indole derivatives as antibacterial and antifungal agents. Their activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | Various Bacteria | Better than ampicillin | [8] |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | Various Fungi | 6-17 fold better than bifonazole | [8] |

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Bacteria | 0.004 - 0.045 mg/mL | [2] |

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Fungi | 0.004 - 0.06 mg/mL | [2] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | Various Bacteria | 36.5 - 211.5 µM | [9] |

Cytotoxic and Antiproliferative Activity

A significant area of research for these compounds is their potential as anticancer agents. They have been shown to induce cytotoxicity and inhibit the proliferation of various cancer cell lines, often through the inhibition of critical signaling pathways.

Table 3: Cytotoxic and Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | IC50 / GI50 | Reference |

| 2-Aryl-2-(3-indolyl)acetohydroxamic acids | HeLa (cervical adenocarcinoma) | Order of magnitude higher than non-protected analogs | [10] |

| Indole-3-glyoxylamides | DU145 (prostate cancer) | 6.29 - 18.53 µM | [3] |

| Indole-2-carboxamides | A-549, MCF-7, Panc-1, HT-29 | 29 - 47 nM | [4] |

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following sections outline the methodologies for the key assays cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]

-

Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan crystals.[11]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture. The concentration is typically adjusted to a 0.5 McFarland standard.[9]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 570 nm).[9]

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, graphical representations are invaluable. The following diagrams were generated using the DOT language.

EGFR Signaling Pathway

Many of the cytotoxic this compound derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[4]

References

- 1. This compound|14827-68-0 [benchchem.com]

- 2. ETHYL 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological evaluation of some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives against prostate cancer cell line PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ClinPGx [clinpgx.org]

- 9. In vitro antimicrobial susceptibility assay (MIC determination) [bio-protocol.org]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Core Compound: this compound

This compound, also known as 5-methoxy-indole-3-glyoxylic acid, is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The presence of the methoxy group at the 5-position and the glyoxylic acid moiety at the 3-position of the indole ring are key structural features that contribute to its chemical reactivity and biological profile.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molar Mass | 219.19 g/mol |

| Melting Point | 248 °C |

| Appearance | Yellow solid |

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the acylation of 5-methoxyindole. A common method utilizes oxalyl chloride to introduce the 2-oxoacetyl group at the C3 position of the indole ring, followed by hydrolysis of the resulting acyl chloride.

General Synthetic Workflow

Spectroscopic Profile of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this indole derivative.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the data presented below are predicted based on the analysis of structurally similar compounds, namely indole-3-glyoxylic acid and 5-methoxyindole derivatives. These predictions provide a reliable framework for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | Carboxylic Acid (-COOH) |

| ~11.5 - 12.0 | br s | 1H | Indole N-H |

| ~8.2 - 8.4 | s | 1H | H2 |

| ~7.3 - 7.5 | d | 1H | H4 |

| ~7.0 - 7.2 | d | 1H | H7 |

| ~6.8 - 7.0 | dd | 1H | H6 |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~185 - 190 | C=O (Ketone) |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~155 - 160 | C5 |

| ~135 - 140 | C7a |

| ~130 - 135 | C2 |

| ~125 - 130 | C3a |

| ~115 - 120 | C3 |

| ~110 - 115 | C4 |

| ~100 - 105 | C7 |

| ~55 - 60 | Methoxy (-OCH₃) |

| ~112 - 117 | C6 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Indole) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Ketone) |

| 1500 - 1600 | Medium | C=C stretch (Aromatic) |

| 1000 - 1300 | Strong | C-O stretch (Ether and Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₄), the expected mass-to-charge ratios (m/z) in high-resolution mass spectrometry (HRMS) are detailed below.

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 220.0599 |

| ESI+ | [M+Na]⁺ | 242.0419 |

| ESI- | [M-H]⁻ | 218.0453 |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited in this guide.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

Data Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction : Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum to subtract any atmospheric and instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Introduce the sample solution into the ESI source of a high-resolution mass spectrometer via direct infusion or after separation by liquid chromatography. Acquire spectra in both positive and negative ion modes.

-

Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and other characteristic fragment ions.

Logical Relationships and Workflows

The synthesis of this compound typically follows a well-established pathway, which is crucial for understanding potential impurities and for process optimization in a drug development context.

Caption: Synthetic pathway for this compound.

The following diagram illustrates a general workflow for the spectroscopic analysis of the target compound, from sample reception to final data interpretation.

The Discovery and History of Indole-3-Glyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glyoxylic acid, a significant indole derivative, holds a unique position in the landscape of biochemical research and drug discovery. While often recognized as a key precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), its own history and intrinsic biological activities are subjects of considerable interest. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of indole-3-glyoxylic acid, tailored for professionals in the scientific and pharmaceutical fields.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a glyoxylic acid moiety at the 3-position of the indole ring creates a molecule with diverse chemical reactivity and biological potential. This guide will delve into the foundational research that first identified and characterized indole-3-glyoxylic acid, trace the development of its synthetic methodologies, and present a consolidated view of its known biological roles and potential therapeutic applications.

Discovery and Early History

The first documented synthesis of indole-3-glyoxylic acid is attributed to John W. Baker in his 1940 publication in the Journal of the Chemical Society.[2][3] This seminal work laid the groundwork for future investigations into this and related indole compounds. Baker's synthesis involved the reaction of the Grignard reagent of indole with the acid chloride of methyl hydrogen oxalate, which yielded methyl indolyl-3-glyoxylate. Subsequent hydrolysis of this ester provided indole-3-glyoxylic acid.[1] This discovery was significant not only from a chemical synthesis perspective but also for its implications in understanding the metabolism of tryptophan, of which indole is a core structural component.[1]

Early interest in indole-3-glyoxylic acid was closely tied to its relationship with IAA, the principal auxin in plants responsible for regulating cell division, elongation, and differentiation.[4] The structural similarity suggested that indole-3-glyoxylic acid could be a metabolic precursor or a catabolite of IAA, prompting further research into its presence and function in plant tissues.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of indole-3-glyoxylic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| Melting Point | 217 °C (decomposes) | [6] |

| Appearance | Yellow solid | [4] |

| CAS Number | 1477-49-2 | [4] |

| PubChem CID | 73863 | [5] |

| pKa (strongest acidic) | 2.61 (predicted) | |

| LogP (predicted) | -0.59 | |

| Water Solubility (predicted) | 224 g/L | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Synthesis of Indole-3-Glyoxylic Acid (Based on Baker, 1940)

The following protocol is a generalized representation of the first reported synthesis of indole-3-glyoxylic acid.

Materials:

-

Indole

-

Magnesium turnings

-

Ethyl iodide

-

Anhydrous diethyl ether

-

Methyl hydrogen oxalate acid chloride

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Preparation of Indolylmagnesium Iodide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are reacted with ethyl iodide in anhydrous diethyl ether to initiate the formation of ethylmagnesium iodide.

-

A solution of indole in anhydrous diethyl ether is then added dropwise to the Grignard reagent. The reaction mixture is stirred and refluxed to ensure the complete formation of indolylmagnesium iodide.

-

-

Reaction with Methyl Hydrogen Oxalate Acid Chloride:

-

The solution of indolylmagnesium iodide is cooled in an ice bath.

-

A solution of methyl hydrogen oxalate acid chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

-

-

Work-up and Isolation of Methyl Indolyl-3-glyoxylate:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl indolyl-3-glyoxylate.

-

-

Hydrolysis to Indole-3-Glyoxylic Acid:

-

The crude methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in a mixture of water and a suitable organic solvent (e.g., methanol or ethanol).

-

The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the indole-3-glyoxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

-

Caption: Synthetic pathway for indole-3-glyoxylic acid.

Biological Activity and Signaling Pathways

While much of the biological significance of indole-3-glyoxylic acid has been viewed through the lens of its role as a precursor to IAA, it possesses intrinsic biological activities that are of interest to drug development professionals.

Role in Auxin Metabolism

Indole-3-glyoxylic acid is a key intermediate in one of the proposed biosynthetic pathways of IAA in plants and microorganisms. Tryptophan can be converted to indole-3-pyruvic acid, which is then oxidatively decarboxylated to indole-3-acetaldehyde. Alternatively, indole-3-pyruvic acid can be converted to indole-3-glyoxylic acid, which is then thought to be a precursor to indole-3-aldehyde and subsequently IAA.

Caption: Putative role in IAA biosynthesis.

Direct Biological Effects

Recent research has begun to explore the direct biological effects of indole-3-glyoxylic acid and its derivatives, independent of their conversion to IAA. Studies have investigated their potential as:

-

Anti-inflammatory and Antioxidant Agents: Some indole derivatives have demonstrated anti-inflammatory and antioxidant properties, suggesting a potential therapeutic application for indole-3-glyoxylic acid in conditions associated with inflammation and oxidative stress.[4]

-

Enzyme Inhibitors: Indole-3-glyoxylic acid and its derivatives have been used in the preparation of inhibitors for enzymes such as sortase A and isocitrate lyase.[6]

-

Anticancer Agents: The indole-3-glyoxylamide scaffold, derived from indole-3-glyoxylic acid, has been identified as a privileged structure in the development of tubulin polymerization inhibitors, a class of anticancer agents.[7]

The direct signaling pathways through which indole-3-glyoxylic acid exerts these effects are still under active investigation. It is hypothesized that its structural features allow it to interact with various cellular targets, modulating their activity.

Conclusion

Indole-3-glyoxylic acid, since its first synthesis in 1940, has evolved from being considered primarily a metabolic intermediate to a molecule of significant interest in its own right. Its rich chemistry and diverse biological activities, from its foundational role in plant biology to the therapeutic potential of its derivatives, make it a compelling subject for ongoing research. This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of indole-3-glyoxylic acid, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its direct signaling pathways and biological targets is poised to unlock new therapeutic opportunities.

References

- 1. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Indole Scaffold: A Technical Guide to Tubulin Polymerization Inhibitors Related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid

Disclaimer: While 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS: 14827-68-0) is a recognized indole derivative, a comprehensive review of publicly available scientific literature reveals a lack of direct studies evaluating its efficacy or mechanism of action as a tubulin polymerization inhibitor.[1] This technical guide will therefore focus on closely related and well-characterized indole-3-glyoxylamide derivatives that have demonstrated significant activity as tubulin polymerization inhibitors. The data and protocols presented herein serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.

Introduction to Indole-based Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several indole-containing molecules have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2][3] This guide explores the synthesis, biological activity, and mechanism of action of exemplary compounds from the indole-3-glyoxylamide class.

Quantitative Biological Data of Representative Indole-3-Glyoxylamide Derivatives

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected indole-3-glyoxylamide derivatives from published studies. These compounds share a common indole-3-glyoxylamide scaffold but differ in their substitution patterns.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Indole-3-Glyoxylamide Derivatives against Human Cancer Cell Lines

| Compound ID | R1 Group | R2 Group | Cell Line | IC50 (µM) | Reference |

| Compound A | -CH2-c-C3H5 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.027 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound B | -CH2CH(CH3)2 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.022 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound C | -CH2-c-C5H9 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.015 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound D | -CH2-c-C3H5 | 4-methoxyphenyl | FaDu (Head and Neck) | 0.030 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound 13d | Thiazole-linked | Varied | DU145 (Prostate) | 0.093 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |

| Compound 13d | Thiazole-linked | Varied | PC-3 (Prostate) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |

| Compound 13d | Thiazole-linked | Varied | A549 (Lung) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |

| Compound 13d | Thiazole-linked | Varied | HCT-15 (Colon) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |

Table 2: Tubulin Polymerization Inhibition Data

| Compound ID | IC50 (µM) | Assay Type | Reference |

| Compound A | 1.1 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound B | 1.1 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound C | 1.0 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |

| Compound 13d | 1.12 | Cell-free tubulin polymerization | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize indole-3-glyoxylamide derivatives as tubulin polymerization inhibitors, based on methodologies described in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., DU145, FaDu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell-Free Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 10 µM), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

-

Compound Addition: The test compound or a control vehicle (DMSO) is added to the reaction mixture.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

-

Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve of the compound's effect on the rate or extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Evaluating Tubulin Inhibitors

Caption: A generalized workflow for the preclinical evaluation of potential tubulin polymerization inhibitors.

Proposed Mechanism of Action of Indole-3-Glyoxylamides

Caption: The proposed mechanism of action for indole-3-glyoxylamide tubulin polymerization inhibitors.

Conclusion

The indole-3-glyoxylamide scaffold represents a promising framework for the development of novel anticancer agents that target tubulin polymerization. While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation and a clear roadmap for future investigations. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate further research into this important class of molecules, potentially leading to the discovery of new and effective cancer therapeutics.

References

- 1. This compound|14827-68-0 [benchchem.com]

- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to its putative protein target. While direct experimental data on this specific ligand-protein interaction is limited, this document outlines a robust computational workflow based on the known activities of structurally similar indole derivatives, such as indole-3-glyoxylamides, which have been identified as inhibitors of tubulin polymerization.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and development. It details the necessary experimental protocols, data presentation strategies, and visualizations required to elucidate the binding mechanism and affinity of the compound of interest.

Introduction

This compound is an indole derivative with potential therapeutic applications. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Structurally related compounds, particularly indole-3-glyoxylamides, have demonstrated significant activity as anticancer agents by inhibiting tubulin polymerization.[1][2] These findings suggest that tubulin is a plausible protein target for this compound.

In silico modeling offers a powerful and cost-effective approach to investigate this hypothesis. Through techniques such as molecular docking and molecular dynamics simulations, it is possible to predict the binding pose, estimate the binding affinity, and analyze the stability of the ligand-protein complex at an atomic level. This guide will delineate a systematic in silico workflow to characterize the binding of this compound to the colchicine binding site of tubulin, a known target for many indole-based inhibitors.[1]

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed biological pathway and the computational workflow for the in silico analysis.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Preparation of Ligand and Protein Structures

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.

-

The structure will be energetically minimized using a suitable force field (e.g., MMFF94).

-

Partial charges will be assigned using the Gasteiger-Hückel method.

-

The final structure will be saved in a PDBQT file format for use in docking software.

-

-

Protein Preparation:

-

The crystal structure of tubulin in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0) will be downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogens will be added, and non-polar hydrogens will be merged.

-

Kollman charges will be assigned to the protein atoms.

-

The prepared protein structure will also be saved in the PDBQT format.

-

Molecular Docking

-

Grid Box Generation:

-

A grid box will be defined to encompass the colchicine binding site of tubulin. The coordinates of the co-crystallized ligand in the original PDB file will be used to center the grid box.

-

The dimensions of the grid box will be set to approximately 60 x 60 x 60 Å to allow for sufficient conformational sampling of the ligand.

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.

-

The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search algorithm settings, will be used as input.

-

The Lamarckian Genetic Algorithm will be employed as the search algorithm.

-

The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 8.

-

-

Analysis of Docking Results:

-

The docking results will be analyzed based on the predicted binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses.

-

The top-ranked binding pose will be visualized using PyMOL or VMD to analyze the interactions between the ligand and the protein residues in the binding site.

-

Molecular Dynamics Simulation

-

System Preparation:

-

The top-ranked docked complex of this compound and tubulin will be used as the starting structure for the molecular dynamics (MD) simulation.

-

The complex will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edges.

-

Counter-ions (Na+ or Cl-) will be added to neutralize the system.

-

-

Simulation Protocol:

-

The MD simulation will be performed using GROMACS.

-

The system will be subjected to energy minimization to remove any steric clashes.

-

The system will then be gradually heated to 300 K under the NVT ensemble, followed by equilibration under the NPT ensemble to maintain constant pressure and temperature.

-

A production run of at least 100 nanoseconds will be performed to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The MD trajectory will be analyzed to assess the stability of the ligand-protein complex.

-

Metrics such as RMSD of the protein backbone and the ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds between the ligand and the protein will be calculated over time.

-

Binding Free Energy Calculation

-

MM/PBSA Calculation:

-

The binding free energy of the ligand-protein complex will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

-

Snapshots from the stable part of the MD trajectory will be used for the calculation.

-

The binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

-

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling studies.

Table 1: Molecular Docking Results

| Binding Pose | Predicted Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (within 4 Å) | Hydrogen Bonds |

| 1 | -8.5 | 0.00 | Cys241, Leu248, Ala250, Val318, Lys352 | Lys352 (NH) - Ligand (O) |

| 2 | -8.2 | 1.21 | Cys241, Leu248, Ala316, Val318, Lys352 | Cys241 (O) - Ligand (NH) |

| 3 | -7.9 | 1.89 | Leu248, Ala250, Ala316, Val318, Asn350 | Asn350 (ND2) - Ligand (O) |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Standard Deviation |

| Protein Backbone RMSD (Å) | 1.8 | 0.3 |

| Ligand RMSD (Å) | 0.9 | 0.2 |

| Number of Ligand-Protein H-Bonds | 2.1 | 0.8 |

Table 3: Binding Free Energy Components (MM/PBSA)

| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals Energy | -45.2 | 3.5 |

| Electrostatic Energy | -20.8 | 2.1 |

| Polar Solvation Energy | 38.5 | 4.2 |

| Non-Polar Solvation Energy | -5.1 | 0.7 |

| Total Binding Free Energy | -32.6 | 2.8 |

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to the colchicine binding site of tubulin. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for predicting and characterizing the ligand-protein interaction. The presented data tables and visualizations serve as a template for reporting the findings of such a study. The insights gained from this computational workflow can guide further experimental validation and optimization of this and similar indole derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a synthetic indole derivative, is an investigational compound with potential applications in cancer immunotherapy and neuroinflammation. Its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) suggests its primary mechanism of action is the modulation of the kynurenine pathway. IDO1 is a key enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In various pathological conditions, including cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2][3] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, facilitating tumor immune escape.[1]

These application notes provide a comprehensive protocol for characterizing the in vitro activity of this compound as an IDO1 inhibitor in cell culture systems. The described assays are designed to assess its potency in inhibiting IDO1 enzymatic activity, its effect on cancer cell viability, and its ability to rescue T-cell function from IDO1-mediated immunosuppression.

Chemical Properties and Handling

| Property | Value |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid |

| Synonyms | 5-Methoxy-indole-3-glyoxylic acid, MIGO |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (≥ 20 mg/mL) and Ethanol (≥ 10 mg/mL).[4] |

| Storage | Store at -20°C. Protect from light. |

Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Signaling Pathway

The primary target of this compound is anticipated to be the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a central regulator of the kynurenine pathway of tryptophan metabolism.

References

Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with potential applications in oncology research. Compounds with the indole scaffold have demonstrated a wide range of biological activities, including anti-cancer properties. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound against various cancer cell lines. The methodologies outlined below will enable researchers to assess its cytotoxic and anti-proliferative effects, as well as to investigate its potential mechanism of action.

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, research on analogous indole-containing compounds suggests potential mechanisms of action that may include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival. Structurally related compounds have been shown to interfere with microtubule dynamics and inhibit protein kinases crucial for tumor progression. The following application notes and protocols are designed to investigate these potential anti-cancer activities.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. It is crucial to note that the values presented are for illustrative purposes and must be determined experimentally for this compound in the specific cancer cell lines of interest.

Table 1: Cytotoxicity of this compound in various cancer cell lines (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| MDA-MB-231 | Breast Adenocarcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| HCT116 | Colon Carcinoma | To be determined |

| HeLa | Cervical Adenocarcinoma | To be determined |

Table 2: Apoptosis Induction by this compound (Illustrative Data)

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| MCF-7 | IC50 value | To be determined |

| A549 | IC50 value | To be determined |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative Data)

| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HCT116 | IC50 value | To be determined | To be determined | To be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours (or desired time points).

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Postulated Signaling Pathways

Based on the known activities of similar indole compounds, this compound may exert its anti-cancer effects by modulating critical signaling pathways. The diagram below illustrates a hypothetical model of action.

Caption: Postulated signaling pathways affected by the compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. The postulated mechanisms of action and signaling pathways are based on related compounds and require experimental validation for this compound.

Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction